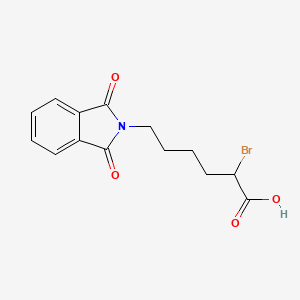
2-Bromo-6-phthalimidohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid is a complex organic compound characterized by its unique structure, which includes a bromine atom, a hexanoic acid chain, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a hexanoic acid derivative, followed by the introduction of the isoindolinone moiety through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid involves its interaction with specific molecular targets and pathways within biological systems. The bromine atom and isoindolinone moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Bromohexanoic Acid: Lacks the isoindolinone moiety, making it less complex and potentially less active in certain applications.
6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid: Does not contain the bromine atom, which may affect its reactivity and biological activity.
N-isoindoline-1,3-dione derivatives: Share the isoindolinone moiety but differ in other structural aspects, leading to variations in their properties and applications.
Uniqueness
®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid stands out due to its unique combination of a bromine atom, a hexanoic acid chain, and an isoindolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14BrNO4 |
|---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
2-bromo-6-(1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20) |
InChI Key |
IZPACYFLJIDSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)

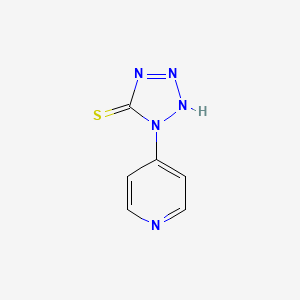

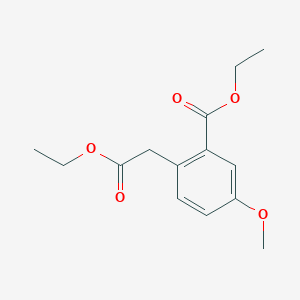


![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
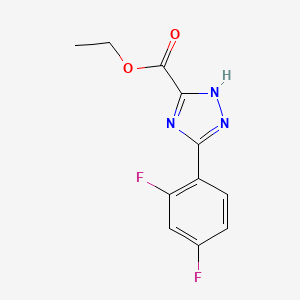
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
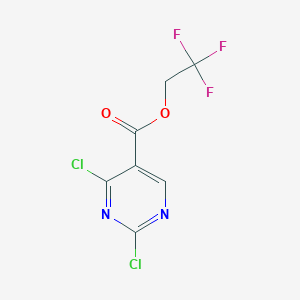

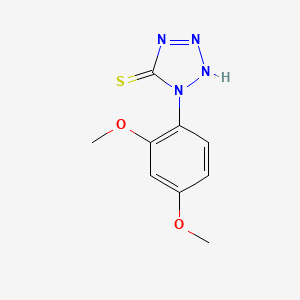
![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
